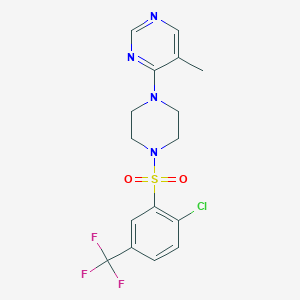

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular formula of “N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine” is likely to be C14H17Cl2N3S, with an average mass of 330.276 Da and a monoisotopic mass of 329.052032 Da .Chemical Reactions Analysis

Again, while specific reactions involving “N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine” are not available, similar compounds often undergo reactions such as reductive amination .Applications De Recherche Scientifique

Structural Analysis and Chemical Properties

Research has focused on understanding the structural characteristics of similar thiazole and thiadiazole derivatives, employing techniques like NMR spectroscopy, X-ray crystallography, and quantum chemical calculations. For instance, Strzemecka and Urbańczyk-Lipkowska (2010) examined N-allyl derivatives through NMR spectroscopy and X-ray diffraction, highlighting the compounds' existence in egzo-amino tautomeric forms and their crystal structure features Strzemecka & Urbańczyk-Lipkowska, 2010.

Corrosion Inhibition

Kaya et al. (2016) conducted a study on thiazole derivatives as corrosion inhibitors for iron, utilizing density functional theory calculations and molecular dynamics simulations. Their findings suggest these compounds show promising corrosion inhibition performances, supported by theoretical data aligning well with experimental results Kaya et al., 2016.

Catalysis and Chemical Synthesis

The role of N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine and related compounds in catalysis and synthesis is significant. Research by Viciu et al. (2003) on N-heterocyclic carbene palladium complexes, including those with allyl groups, demonstrates their efficacy in promoting telomerization of amines, a process important for synthesizing telomers at low catalyst loadings and mild temperatures Viciu et al., 2003.

Antifungal Activity

Compounds structurally related to N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine have been studied for their antifungal properties. Arnoldi et al. (2007) synthesized and tested various N-substituted triazolylpropylamines for fungicidal activity, finding some compounds exhibited good in vitro activity against plant pathogenic fungi Arnoldi et al., 2007.

Biological Evaluations

In addition to antifungal activity, these compounds have been evaluated for their biological activities, including as direct 5-lipoxygenase inhibitors, which play a role in inflammation-related diseases. Suh et al. (2012) explored N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, highlighting their potential anti-inflammatory properties Suh et al., 2012.

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S/c1-2-5-15-12-16-11(7-17-12)8-3-4-9(13)10(14)6-8/h2-4,6-7H,1,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPIDJVSTSNSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)

![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)